Unii-lal7R1U4BO
Overview
Description
RO-23-9424 is a dual-action cephalosporin antibiotic with a unique structure that combines a quinolone and a cephalosporin. It has a fleroxacin esterified at the 3’ position and an aminothiazolylmethoxyimino-type side chain at the 7 position . This compound exhibits broad and potent antibacterial activity both in vitro and in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RO-23-9424 involves the esterification of fleroxacin at the 3’ position and the attachment of an aminothiazolylmethoxyimino-type side chain at the 7 position . The specific reaction conditions for these steps typically involve the use of organic solvents and catalysts to facilitate the esterification and side chain attachment.
Industrial Production Methods
Industrial production of RO-23-9424 follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure liquid chromatography to ensure the purity of the final product. The compound is then formulated into a suitable dosage form for clinical use .
Chemical Reactions Analysis
Types of Reactions
RO-23-9424 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of RO-23-9424 may yield a hydroxylated derivative, while reduction may yield a deoxygenated derivative .
Scientific Research Applications
RO-23-9424 has several scientific research applications, including:
Chemistry: Used as a model compound for studying dual-action antibiotics.
Biology: Investigated for its effects on bacterial cell walls and DNA replication.
Medicine: Explored as a potential treatment for bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations.
Mechanism of Action
RO-23-9424 exerts its effects through a dual mechanism involving both the beta-lactam and quinolone moieties. The beta-lactam moiety inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, while the quinolone moiety inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication . This dual action makes RO-23-9424 highly effective against a broad range of bacterial pathogens .
Comparison with Similar Compounds
Similar Compounds
Ceftazidime: Another cephalosporin antibiotic with a broad spectrum of activity.
Cefotaxime: A cephalosporin antibiotic used to treat a variety of bacterial infections.
Fleroxacin: A quinolone antibiotic with potent antibacterial activity.
Uniqueness
RO-23-9424 is unique due to its dual-action mechanism, combining the properties of both cephalosporin and quinolone antibiotics. This combination enhances its antibacterial activity and broadens its spectrum of action compared to other similar compounds .
Biological Activity
Unii-lal7R1U4BO, also known as Saikogenin A, is a compound that has garnered attention in the fields of biology and medicine due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and case studies highlighting its applications in research and medicine.
Saikogenin A primarily acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), a key enzyme involved in glucose metabolism. By inhibiting DPP-IV, it enhances insulin secretion and improves glycemic control. Additionally, this compound affects several biochemical pathways, notably the mTOR and PPAR-α signaling pathways in the liver, which are crucial for metabolic regulation and cellular growth.
Key Actions:
- DPP-IV Inhibition : Enhances insulin secretion.
- mTOR Pathway Modulation : Influences cell growth and metabolism.
- VEGFR2 Pathway Suppression : Inhibits angiogenesis and tumor growth.
Saikogenin A interacts with various biomolecules, contributing to its biological activity. It has been shown to bind with proteins such as:
- Albumin
- Insulin-like Growth Factor I
- Mitogen-Activated Protein Kinase 1 (MAPK1)
- Proto-Oncogene Tyrosine-Protein Kinase Src
- Epidermal Growth Factor Receptor (EGFR)
These interactions facilitate its role in cellular signaling and metabolic processes.
Cellular Effects
Research indicates that Saikogenin A exhibits significant effects on various cell types. Notably, it has been found to inhibit the growth of human colon cancer cell lines, showcasing its potential as an anti-cancer agent. Its anti-inflammatory properties are also noteworthy; it reduces histamine release and vascular permeability in inflammatory models.
Scientific Research Applications
Saikogenin A is utilized across various fields due to its bioactive properties:
Field | Applications |
---|---|
Chemistry | Serves as a precursor for synthesizing other bioactive compounds. |
Biology | Used in studies related to cell signaling and metabolic pathways. |
Medicine | Exhibits anti-inflammatory, anti-cancer, and hepatoprotective effects. |
Industry | Important for the development of pharmaceuticals and nutraceuticals. |
Case Studies
- Anti-Cancer Activity : In vitro studies have demonstrated that Saikogenin A inhibits the proliferation of colon cancer cells by inducing apoptosis through the activation of caspases.
- Anti-Inflammatory Effects : In a rat model of inflammation, treatment with Saikogenin A reduced serum levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory diseases.
- Neuroprotective Effects : Research has indicated that Saikogenin A can enhance cognitive function in animal models by modulating neuroinflammatory pathways.
Properties
CAS No. |
115622-58-7 |
---|---|
Molecular Formula |
C31H31F3N8O8S2 |
Molecular Weight |
764.8 g/mol |
IUPAC Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C31H31F3N8O8S2/c1-39-5-7-40(8-6-39)24-17(33)9-15-23(19(24)34)41(4-3-32)10-16(25(15)43)30(48)50-11-14-12-51-28-21(27(45)42(28)22(14)29(46)47)37-26(44)20(38-49-2)18-13-52-31(35)36-18/h9-10,13,21,28H,3-8,11-12H2,1-2H3,(H2,35,36)(H,37,44)(H,46,47)/b38-20-/t21-,28-/m1/s1 |
InChI Key |
IKYGJSBKPPIKJK-JDKVAZDPSA-N |
SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N\OC)/C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)OCC4=C(N5C(C(C5=O)NC(=O)C(=NOC)C6=CSC(=N6)N)SC4)C(=O)O)CCF)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ro-23-9424; Ro 239424; Ro23-9424. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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